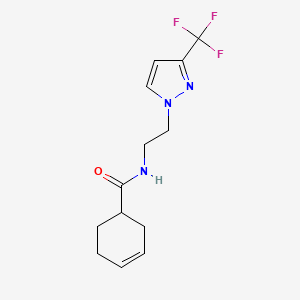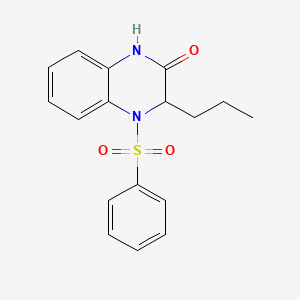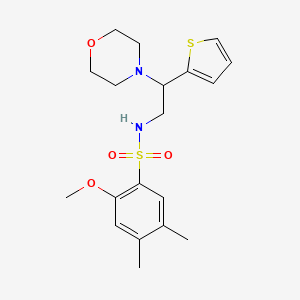![molecular formula C19H20O6S B2373017 Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate CAS No. 685108-45-6](/img/structure/B2373017.png)
Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate” is a chemical compound that belongs to the class of β-ketoester derivatives. It has a molecular weight of 376.43 and 377.44 . The IUPAC name is “this compound” and the InChI code is "1S/C19H20O6S/c1-23-15-8-5-4-7-12 (15)13 (11-14 (20)16-9-6-10-26-16)17 (18 (21)24-2)19 (22)25-3/h4-10,13,17H,11H2,1-3H3" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C19H20O6S . It contains a methoxyphenyl group, a thiophenyl group, and a malonate group, all attached to a central carbon atom. The presence of these functional groups may influence the compound’s reactivity and properties.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . . The storage temperature is recommended to be 28°C .
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Properties
Researchers have developed a synthetic approach for compounds structurally related to Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate. For instance, the synthesis of dimethyl 2-{[2-(2-methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate was developed using a B(C6F5)3-induced domino dimerization process (Boichenko et al., 2020).
Another study explored the electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates in methanol to obtain cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. The process was noted for its mild reaction conditions and the important role of iodide ions as electron carriers (Okimoto et al., 2013).
Reactivity and Interaction with Other Compounds
The interaction of derivatives of dimethylmalonate thiophene-S,C-ylide with thiophene under photolysis conditions was investigated, providing insights into the formation of dimethyl (2-thienyl)malonate and the influence of substitution on thiophene (Jenks et al., 2009).
The treatment of dimethyl malonate with LHMDS in anhydrous THF was shown to generate methyl formate anion, which can react with various electrophiles to yield methoxycarbonyl derivatives. This discovery presents a new protocol for generating methyl formate anion in condensed phases (Bussolo et al., 2016).
Applications in Biochemistry and Pharmacology
Research on Dimethyl 2-(2-Hydroxy-2-Methoxypropilidine) Malonate in Kombucha revealed its anticancer potency. The compound was analyzed using in-silico methods including molecular docking, drug likeness profile, and ADMET test to confirm its safety and effectiveness in suppressing cancer cells (Taupiqurrohman et al., 2022).
A novel cationic polymer incorporating a moiety similar to dimethyl malonate was synthesized and demonstrated the ability to condense and release double-strand DNA upon light irradiation. This polymer showcased the potential for switching antibacterial activity and non-toxic character, which has significant implications in biomedical applications (Sobolčiak et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6S/c1-23-15-8-5-4-7-12(15)13(11-14(20)16-9-6-10-26-16)17(18(21)24-2)19(22)25-3/h4-10,13,17H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCJDAPHXFKTRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)C2=CC=CS2)C(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2372934.png)
![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)

![2-Chloro-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2372938.png)




![3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2372946.png)
![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2372950.png)



![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
